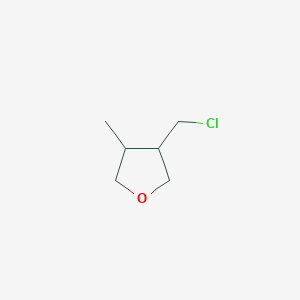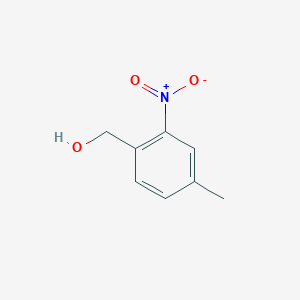
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde
Vue d'ensemble
Description
The compound “2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The molecule also contains a 3-methyl-4-nitrophenyl group and a carbaldehyde group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the reaction of appropriate precursors .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazole ring, the nitro group, and the carbaldehyde group. Each of these functional groups can participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro group and the potentially polar carbaldehyde group could influence its solubility in various solvents .
Applications De Recherche Scientifique
-
Photodegradation of Pesticides
- Field : Environmental Sciences
- Application : This study investigated the potential of sunlight photolysis in the remediation of pesticide-polluted soils in Sudan .
- Method : Common pollutants, including chlorpyrifos, malathion, and dimethoate, were exposed to sunlight over glass and soil surfaces with periodic samples drawn for GC and GC-MS analysis .
- Results : The study found that photodegradation followed a biphasic model. The alpha half-lives of direct photolysis over glass surface range between 1.99 and 9.36 days while the range in soil surfaces is 1.88–10.77 days .
-
Photocatalytic Degradation of Ethiofencarb
-
Preparation of Phosphorothioamidate Analogues
-
Anti-androgenic Activity
-
Preparation of Phosphorothioamidate Analogues
-
Anti-androgenic Activity
Orientations Futures
Propriétés
IUPAC Name |
2-(3-methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-7-4-8(2-3-10(7)13(15)16)11-12-9(5-14)6-17-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWREJUWQSAKCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=CO2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695895 | |
| Record name | 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-nitro-phenyl)-oxazole-4-carbaldehyde | |
CAS RN |
885274-46-4 | |
| Record name | 2-(3-Methyl-4-nitrophenyl)-1,3-oxazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60695895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(Trifluoromethoxy)methyl]benzoic acid](/img/structure/B1423756.png)



